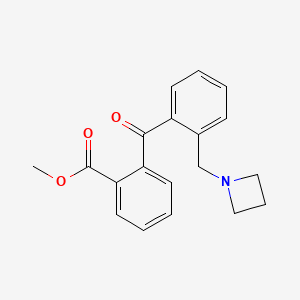
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . It is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 2-(azetidin-1-ylmethyl)benzoic acid with methyl benzoate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can be compared with other similar compounds such as:
- Methyl 2-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 2-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
These compounds share similar structural features but differ in the nature of the nitrogen-containing ring (azetidine, pyrrolidine, piperidine). The differences in ring size and structure can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
methyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3 |
InChI-Schlüssel |
VOGXANFOBJTGED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



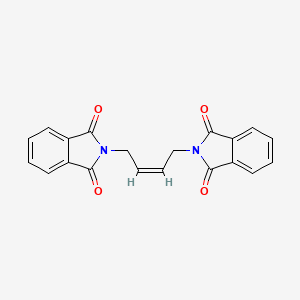
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
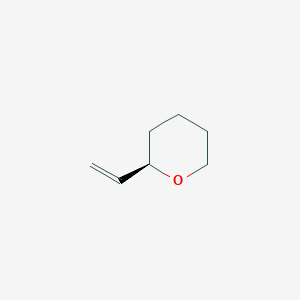
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
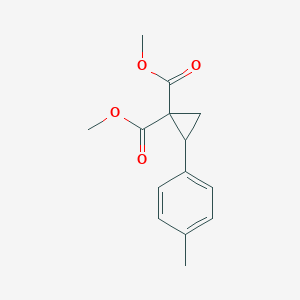
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
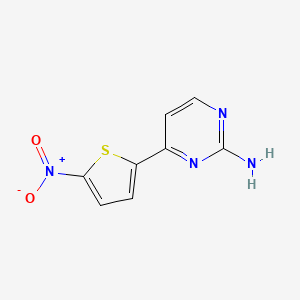

![(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one](/img/structure/B13095691.png)
